![molecular formula C7H7NO B123844 Benzamide-15N CAS No. 31656-62-9](/img/structure/B123844.png)
Benzamide-15N
Overview
Description
Benzamide-15N is a nitrogen-15 labeled aromatic amide that is often used as a synthetic intermediate .
Synthesis Analysis
Benzamides, including Benzamide-15N, can be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Molecular Structure Analysis
The molecular structure of Benzamide-15N is represented by the formula C6H5CO*NH2 . It is an aromatic amide, and its structure can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
Benzamide-15N participates in various chemical reactions. For example, it has been found that N–H⋯O hydrogen bonds around the benzamide molecule in crystalline lattice have significant influences on the 15N chemical shielding tensors .
Physical And Chemical Properties Analysis
Benzamide-15N has a molecular weight of 122.13 . It is a nitrogen-15 labeled aromatic amide . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .
Scientific Research Applications
Synthetic Intermediate for Pharmaceutical Compounds
Benzamide-15N serves as a synthetic intermediate in the production of various pharmaceutical compounds. Its isotopic labeling with nitrogen-15 allows for the tracing of the amide group in metabolic and pharmacokinetic studies . This is particularly useful in drug discovery and development processes where understanding the behavior of drugs within biological systems is crucial.
Antioxidant and Antibacterial Agent
Research indicates that benzamide derivatives can exhibit significant antioxidant and antibacterial activities . Benzamide-15N can be used to synthesize these derivatives, which are then tested for their efficacy in inhibiting the growth of various bacteria, as well as their ability to scavenge free radicals and chelate metals. This application is vital in the development of new antibacterial drugs and antioxidants.
Molecular Docking Studies
Benzamide-15N derivatives are used in molecular docking studies to understand their interaction with biological targets . These studies help in predicting the binding efficiency and orientation of the benzamide derivatives to the active sites of enzymes or receptors, which is a key step in rational drug design.
Structural Studies Using NMR Spectroscopy
Due to its isotopic labeling, Benzamide-15N is ideal for nuclear magnetic resonance (NMR) spectroscopy, which is used to determine the structure of organic compounds. The nitrogen-15 label provides a distinct signal that aids in the elucidation of molecular structure and dynamics .
Safety And Hazards
Future Directions
While specific future directions for Benzamide-15N are not mentioned in the sources, benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Therefore, future research could potentially explore new applications and synthesis methods for Benzamide-15N.
properties
IUPAC Name |
(15N)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-VJJZLTLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479998 | |
Record name | Benzamide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide-15N | |
CAS RN |
31656-62-9 | |
Record name | Benzamide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31656-62-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights can be derived from 15N NMR regarding the electronic effects of substituents in benzamide derivatives?
A1: Heteronuclear NMR studies, particularly 13C, 15N, and 17O cross-correlations, provide valuable insights into the electronic influence of substituents on the benzamide structure. Research has shown a strong correlation between 15N chemical shifts and substituent constants (σx) in 4-substituted benzamide derivatives []. This suggests that the 15N NMR chemical shift is sensitive to the electronic effects of substituents, making it a useful tool for probing structure-activity relationships. Conversely, 13C chemical shifts, specifically for the carbonyl carbon, did not correlate well with σx values []. This difference in behavior between 13C and 15N shifts suggests a distinct influence of substituents on the electronic environment of the carbonyl carbon compared to the amide nitrogen in the excited state.
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